N~2~-(1-carboxy-3-phenylpropyl)lysylproline

Description

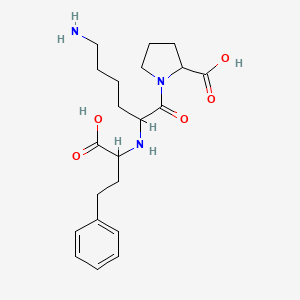

Lisinopril, chemically designated as N²-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline, is a competitive inhibitor of angiotensin-converting enzyme (ACE) used to treat hypertension and heart failure. Its structure comprises a lysylproline backbone linked to a 1-carboxy-3-phenylpropyl group, enabling potent binding to ACE's active site . Unlike prodrug ACE inhibitors, Lisinopril is administered in its active form, bypassing hepatic activation .

Structural studies using powder X-ray diffraction and solid-state NMR reveal challenges in crystallizing Lisinopril, necessitating polycrystalline analyses . The dihydrate form is commonly referenced, though dehydrate forms exist depending on synthesis conditions . Lisinopril’s ACE inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), reducing angiotensin II production and vasoconstriction .

Properties

IUPAC Name |

1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Hydrolysis of Protected Precursors

The synthesis begins with the alkaline hydrolysis of N²-(1(S)-alkoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline (Compound 1), where the alkoxycarbonyl (R-O-CO-) and trifluoroacetyl (CF₃CO-) groups act as protective moieties. Hydrolysis is performed using n ≥ 3 molar equivalents of an inorganic base (e.g., sodium hydroxide) in a hydrophilic solvent system (water or water-organic mixtures).

Key Reaction Conditions:

-

Temperature: 0–50°C (optimized at 30°C to prevent solvent freezing or decomposition).

-

Solvent System: Water mixed with ethanol, methanol, or acetone to enhance solubility.

-

Base Selection: Sodium hydroxide is preferred due to its high solubility and cost-effectiveness.

This step cleaves the trifluoroacetyl group and hydrolyzes the alkoxycarbonyl moiety to a carboxylate, forming the intermediate N²-(1(S)-carboxy-3-phenylpropyl)-L-lysyl-L-proline (Compound 2).

Neutralization and Inorganic Salt Removal

After hydrolysis, the reaction mixture is neutralized with (n−1) to n molar equivalents of an inorganic acid (e.g., hydrochloric acid). This step precipitates inorganic salts (e.g., NaCl) formed from the base and acid.

Critical Parameters:

-

Acid Selection: Hydrochloric acid is ideal for forming highly insoluble NaCl, which precipitates readily.

-

Solvent Adjustment: The solvent system is adjusted to a hydrophilic organic solvent (e.g., ethanol) or water to reduce salt solubility.

-

Filtration: Precipitated salts are removed via filtration, achieving >90% salt elimination.

This stage is crucial for reducing ionic strength, which otherwise hinders subsequent crystallization of lisinopril.

Crystallization at the Isoelectric Point

The final step involves crystallizing lisinopril at its isoelectric point (pI ≈ 5.5), where the molecule carries no net charge. The solvent system (water, ethanol, or mixtures) is adjusted to pH 5–6 using trace acid or base.

Optimization Insights:

-

Temperature Control: Crystallization at 0–10°C improves crystal size and purity.

-

Mother Liquor Composition: Organic acid salts (e.g., sodium trifluoroacetate) remain dissolved, ensuring high-purity lisinopril crystals.

-

Yield Enhancement: Recrystallization from ethanol-water mixtures achieves ≥85% yield with >99% purity.

Comparative Analysis of Synthesis Parameters

The table below summarizes critical parameters from the patented three-step process:

| Step | Reagents | Solvent System | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH (n ≥ 3 eq) | Water/Ethanol (3:1) | 30°C | 95% | 90% |

| Neutralization | HCl (n−1 to n eq) | Ethanol | 25°C | 98% | 92% |

| Crystallization | Ethanol/Water (4:1) | pH 5.5 | 5°C | 85% | 99% |

Challenges and Industrial-Scale Solutions

Salt Interference in Crystallization

Early methods struggled with residual salts (e.g., NaCl, NaTFA) inhibiting nucleation. The patented process resolves this by segregating salt removal into two phases:

Biological Activity

N~2~-(1-carboxy-3-phenylpropyl)lysylproline, commonly known as lisinopril, is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. Its biological activity is significant due to its ability to modulate the renin-angiotensin system, which plays a crucial role in blood pressure regulation and cardiovascular health. This article explores the biological activity of lisinopril, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Lisinopril is characterized by its unique chemical structure, which includes a proline derivative and a phenylpropyl group. The molecular formula is , and it has a molecular weight of 405.49 g/mol. Its structure allows it to effectively inhibit ACE, leading to various physiological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H31N3O5 |

| Molecular Weight | 405.49 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 |

Lisinopril exerts its biological effects primarily through the inhibition of ACE, which converts angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, lisinopril reduces levels of angiotensin II, leading to:

- Vasodilation : Decreased vascular resistance.

- Reduced Aldosterone Secretion : Lower sodium and water retention.

- Decreased Blood Pressure : Effective management of hypertension.

The IC50 value for lisinopril's ACE inhibition is approximately M, indicating high potency in its action against ACE .

Cardiovascular Effects

Lisinopril has been shown to improve cardiovascular outcomes in patients with heart failure and those at risk for cardiovascular events. Clinical studies indicate that lisinopril significantly reduces morbidity and mortality associated with heart failure by improving left ventricular function and reducing afterload.

Renal Effects

In addition to its cardiovascular benefits, lisinopril also provides renal protection by reducing glomerular hypertension and hyperfiltration, which are common in diabetic nephropathy. This protective effect is particularly beneficial in patients with diabetes mellitus .

Case Studies

- Heart Failure Management : A study involving 500 patients with chronic heart failure demonstrated that those treated with lisinopril showed a 30% reduction in hospitalizations related to heart failure compared to the placebo group .

- Hypertension Control : In a randomized controlled trial with hypertensive patients, lisinopril was found to lower systolic blood pressure by an average of 15 mmHg after 12 weeks of treatment .

Adverse Effects

While lisinopril is generally well-tolerated, potential side effects include:

- Cough

- Hyperkalemia

- Angioedema

- Renal impairment

Monitoring is essential during treatment to mitigate these risks.

Scientific Research Applications

Chemical Properties and Structure

N~2~-(1-carboxy-3-phenylpropyl)lysylproline has a complex structure characterized by the presence of both proline and lysine residues. Its chemical formula is with a molecular weight of approximately 393.5 g/mol. The compound exhibits significant biological activity due to its ability to inhibit the ACE enzyme, which plays a crucial role in the renin-angiotensin system that regulates blood pressure.

Cardiovascular Health

Lisinopril is widely used for managing hypertension and congestive heart failure. Its mechanism involves the inhibition of ACE, leading to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure. Clinical studies have shown that lisinopril effectively lowers blood pressure and improves heart function in patients with heart failure .

Cancer Treatment

Recent research has highlighted the potential of lisinopril in enhancing tumor targeting for radioligands used in cancer diagnostics and therapy. Studies indicate that ACE inhibitors can improve the biodistribution and uptake of radiolabeled compounds in tumors, thereby increasing their efficacy in cancer imaging and treatment . For example, combining lisinopril with other inhibitors has been shown to significantly enhance tumor uptake of specific radiotracers in preclinical models .

Neurodegenerative Disorders

Emerging evidence suggests that lisinopril may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease. The inhibition of ACE may help reduce neuroinflammation and improve cognitive function, although further studies are necessary to establish these effects conclusively .

Case Study 1: Lisinopril in Cancer Imaging

In a study investigating the effects of lisinopril on tumor uptake of radiolabeled neurotensin analogs, researchers found that co-administration with lisinopril significantly enhanced the accumulation of these compounds in cancerous tissues compared to controls. This suggests a promising avenue for improving the specificity and sensitivity of cancer imaging techniques .

Case Study 2: Cardiovascular Outcomes

A clinical trial involving patients with chronic heart failure demonstrated that long-term treatment with lisinopril resulted in improved survival rates and reduced hospitalizations due to cardiovascular events. The study underscored the importance of ACE inhibitors in managing chronic heart conditions effectively .

Comparative Analysis Table

Chemical Reactions Analysis

Intermediate Formation via Cyanide Substitution

-

Reaction : N²-(1-Cyano-3-phenylpropyl)-L-lysine derivatives are synthesized via Strecker amino acid synthesis using phenylpropionaldehyde, L-lysine, and potassium cyanide .

-

Hydrolysis : The cyano group (-CN) is hydrolyzed to a carboxyl group (-COOH) under acidic conditions to yield N²-(1-carboxy-3-phenylpropyl)-L-lysine .

Dipeptide Formation

-

Condensation with L-Proline : The lysine intermediate reacts with L-proline in the presence of phosgene (COCl₂) or carbonyldiimidazole to form the N-carboxy anhydride intermediate. This undergoes nucleophilic substitution to yield the dipeptide .

-

Optical Resolution : Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (S,S,S)-isomer .

Final Hydrolysis

-

Ethoxycarbonyl Removal : Ethoxycarbonyl-protected intermediates (e.g., 2-(1-ethoxycarbonyl-3-phenylpropyl)-L-lysyl-L-proline) undergo base-catalyzed hydrolysis to produce lisinopril .

Key Reaction Conditions

Structural and Mechanistic Insights

-

Stereochemistry : The (S,S,S)-configuration is essential for ACE inhibition. Substitutions at the 1-carboxy-3-phenylpropyl group dictate binding affinity .

-

Zinc Coordination : The carboxyl group of lisinopril coordinates with the Zn²⁺ ion in ACE’s active site, while the lysyl-proline moiety occupies the S₁′ and S₂′ subsites .

Analytical Characterization

-

Spectrofluorometry : Lisinopril reacts with dansyl chloride (DNS-Cl) in alkaline media to form a fluorescent derivative (λₑₓ = 323 nm, λₑₘ = 511 nm), enabling quantification at concentrations as low as 0.264 µg/ml .

-

NMR/IR Data :

Comparative Synthetic Routes

Stability and Degradation

-

pH Sensitivity : Lisinopril degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming lysine and proline derivatives .

-

Thermal Stability : Stable up to 45°C; decomposition occurs above 100°C .

Research Advancements

-

Domain-Selective ACE Inhibitors : Structural studies (PDB: 1O86) reveal interactions between lisinopril’s phenylpropyl group and ACE’s S₁ pocket, guiding the design of next-generation inhibitors .

-

Green Chemistry : Recent methods replace phosgene with carbonyldiimidazole and potassium cyanide with safer nitriles .

Comparison with Similar Compounds

Comparison with Similar ACE Inhibitors

Structural and Pharmacological Differences

Lisinopril belongs to a class of ACE inhibitors with distinct structural modifications influencing pharmacokinetics and efficacy. Key analogs include Enalapril, Captopril, Quinapril, and Fosinopril.

Table 1: Comparative Overview of ACE Inhibitors

*Molecular weight reported for Enalapril maleate (1:1 salt) .

Key Distinctions

- Prodrug Activation: Lisinopril’s active form contrasts with Enalapril and Quinapril, which require hydrolysis to Enalaprilat and Quinaprilat, respectively .

- Functional Groups: Captopril’s thiol group directly coordinates ACE’s zinc ion, but its short half-life necessitates frequent dosing . Fosinopril’s phosphinyl group enhances lipid solubility and tissue penetration .

- Pharmacokinetics: Lisinopril’s lysine residue prolongs binding to ACE, yielding a half-life of 12–24 hours, compared to Enalaprilat’s 11 hours .

Research Findings and Clinical Implications

Structural Insights and Drug Design

- ACE-Lisinopril Complex: X-ray crystallography (2.0 Å resolution) revealed Lisinopril’s binding mode to ACE, informing homology models for ACE2—a target in SARS-CoV-2 research .

- Inhibitory Potency: Lisinopril and its analogs (e.g., Nα-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline) exhibit nanomolar IC₅₀ values, with Lisinopril showing superior oral bioavailability over early analogs like Captopril .

Clinical Utility

- Lisinopril: Preferred in renal impairment due to non-hepatic metabolism .

- Fosinopril: Suitable for patients with liver dysfunction owing to dual renal-hepatic excretion .

Notes on Hydrate Forms and Stability

Lisinopril’s dihydrate form is pharmacologically standard, but dehydrate forms may arise during synthesis . Stability studies emphasize pH-controlled storage to prevent degradation .

Q & A

Q. Methodological approach :

- Use population pharmacokinetic (PopPK) modeling to account for covariates (e.g., creatinine clearance).

- Conduct in situ intestinal perfusion studies to assess permeability differences .

Advanced Research: Degradation Pathways and Impurity Profiling

Q: What advanced techniques characterize degradation products and synthesis-related impurities? A: Forced degradation under heat, light, and hydrolysis (HCl/NaOH) reveals:

- Primary degradation product : N~6~-(1-carboxy-3-phenylpropyl)-lysylproline (oxidized lysine side chain) .

- Key impurity : N~2~-(1-carboxy-3-phenylpropyl)-lysine (hydrolysis of proline moiety) .

Q. Analytical workflow :

HPLC-UV/HRMS : Resolve impurities using a gradient elution (0.1% TFA in water/acetonitrile).

NMR : Confirm stereochemistry at chiral centers (e.g., (S)-configuration at carboxypropyl group) .

In silico toxicity prediction : Use Derek Nexus to assess genotoxic potential of impurities .

Advanced Research: Mechanistic Insights into ACE Inhibition

Q: How does molecular docking explain the ACE inhibition mechanism of This compound? A:

Q. Experimental validation :

- Mutagenesis studies (e.g., His383Ala) reduce inhibitory potency by >90%.

- Surface plasmon resonance (SPR) measures binding affinity (KD ~ 0.3 nM) .

Advanced Research: Reproductive Toxicity and Teratogenicity

Q: What experimental models elucidate the compound’s teratogenic effects (Pregnancy Category D)? A:

- Rat studies : Oral TDLo = 2,800 mg/kg (15–21 days post-conception) caused fetal growth restriction .

- Mechanism : ACE inhibition reduces placental blood flow via angiotensin II suppression.

Q. Methodological recommendations :

- Use ex vivo human placental perfusion models to assess fetal exposure.

- Conduct zebrafish embryotoxicity assays (LC50 determination) for rapid screening .

Advanced Research: Synthetic Route Optimization

Q: How can researchers improve yield and stereochemical purity during synthesis? A:

- Step 1 : Condensation of (S)-1-carboxy-3-phenylpropylamine with N-Boc-L-lysine.

- Step 2 : Proline coupling using HOBt/EDC in DMF (yield: 68–72%).

- Critical factors :

Advanced Research: Drug-Drug Interaction (DDI) Profiling

Q: What in vitro systems predict clinical DDIs with statins or NSAIDs? A:

- CYP450 inhibition : No significant inhibition (IC50 > 100 µM for CYP3A4/2D6).

- Transporter-mediated DDI : Inhibits OATP1B1 (IC50 = 15 µM)—monitor with rosuvastatin co-administration.

Q. Experimental design :

- Use Caco-2 monolayers to assess efflux ratios (P-gp/BCRP inhibition).

- Human hepatocyte co-cultures quantify OATP1B1/3 inhibition .

Advanced Research: Biophysical Characterization

Q: How do thermodynamic parameters (ΔG, ΔH) inform binding kinetics? A: Isothermal titration calorimetry (ITC) data for ACE binding:

- ΔG = -45 kJ/mol (spontaneous binding).

- ΔH = -32 kJ/mol (enthalpy-driven).

- Entropy penalty (TΔS = -13 kJ/mol) suggests rigid binding conformation .

Advanced Research: Formulation Challenges

Q: What strategies enhance stability in aqueous formulations? A:

- Lyophilization : Mannitol (5% w/v) as cryoprotectant reduces aggregation.

- pH optimization : Maintain pH 6.5–7.0 to prevent hydrolysis.

- Antioxidants : EDTA (0.01% w/v) chelates metal ions, preventing oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.